molecular formula C20H18N2O2S2 B12202963 (5E)-5-{[(3-acetylphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[(3-acetylphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12202963
M. Wt: 382.5 g/mol
InChI Key: YEWFJIYIBQTXHP-UHFFFAOYSA-N
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Description

The compound (5E)-5-{[(3-acetylphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[(3-acetylphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-acetylphenylamine with a suitable aldehyde or ketone, followed by cyclization with a thioamide. The reaction conditions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thioxo group can yield thiol derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may require reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has potential as an antimicrobial or anticancer agent. Its thiazolidinone core is known for its ability to inhibit certain enzymes and disrupt cellular processes.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-{[(3-acetylphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone core can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-2,4-dione: Known for its antidiabetic properties.

    Thiazolidine: Used in the synthesis of various pharmaceuticals.

    Benzothiazole: Exhibits antimicrobial and anticancer activities.

Uniqueness

The uniqueness of (5E)-5-{[(3-acetylphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substitution pattern and the presence of both aromatic and thioxo groups. This combination of features allows for a wide range of chemical reactions and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H18N2O2S2

Molecular Weight

382.5 g/mol

IUPAC Name

1-[3-[[4-hydroxy-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]phenyl]ethanone

InChI

InChI=1S/C20H18N2O2S2/c1-14(23)16-8-5-9-17(12-16)21-13-18-19(24)22(20(25)26-18)11-10-15-6-3-2-4-7-15/h2-9,12-13,24H,10-11H2,1H3

InChI Key

YEWFJIYIBQTXHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=CC2=C(N(C(=S)S2)CCC3=CC=CC=C3)O

Origin of Product

United States

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